molecular formula C22H22BrN5O B11244408 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11244408
M. Wt: 452.3 g/mol
InChI Key: JELGNMUWNMUJPA-UHFFFAOYSA-N
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Description

2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group, a methyl group on the pyrimidine ring, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-bromobenzoyl)piperazine. This can be achieved by reacting piperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting 2-chloro-6-methylpyrimidine with the piperazine intermediate in the presence of a suitable base.

    Final Coupling Reaction: The final step is the coupling of the pyrimidine intermediate with aniline to form the desired compound. This reaction can be facilitated by using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the bromobenzoyl group to a bromobenzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Bromobenzyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders, cancer, and infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes, receptors, and ion channels.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrimidine rings can interact with polar or charged residues. This compound may inhibit or activate its targets by modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group enhances its potential for hydrophobic interactions, while the pyrimidine and phenyl groups provide additional sites for binding and reactivity.

This compound’s unique structure makes it a valuable tool for exploring new therapeutic avenues and understanding complex biological systems.

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C22H22BrN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

JELGNMUWNMUJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)NC4=CC=CC=C4

Origin of Product

United States

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